Thymidine-13C5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

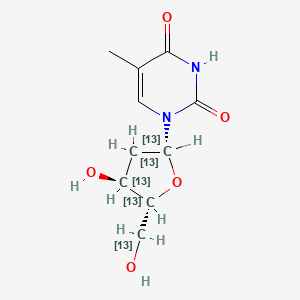

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1,4+1,6+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-DUGFCQTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

principle of stable isotope labeling with Thymidine-13C5

An in-depth technical guide on the core principles of stable isotope labeling with Thymidine-¹³C₅, designed for researchers, scientists, and drug development professionals.

Introduction

The precise measurement of DNA synthesis is fundamental to understanding cell proliferation, a critical process in numerous fields including oncology, immunology, regenerative medicine, and toxicology.[1][2] For decades, researchers utilized methods like tritiated thymidine ([³H]-TdR) and bromodeoxyuridine (BrdU) incorporation.[3][4] However, these techniques present challenges, including the handling of radioactive materials and the potential for cellular perturbation.[3][5]

Stable isotope labeling with compounds like Thymidine-¹³C₅,¹⁵N₂ offers a safer, non-toxic, and robust alternative for quantifying DNA replication.[6] This method involves introducing a "heavy" isotopologue of thymidine into a biological system.[7] Because Thymidine-¹³C₅,¹⁵N₂ is chemically identical to its natural counterpart, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[6] The resulting mass difference in the DNA can be accurately detected and quantified using mass spectrometry, providing a direct measure of cell proliferation.[8][9] This guide details the principles, applications, experimental protocols, and data analysis associated with this powerful technique.

Core Principles of the Method

The foundation of this technique lies in tracing the synthesis of new DNA by providing cells with a "heavy" version of thymidine.[6] Thymidine-¹³C₅,¹⁵N₂, which contains five Carbon-13 atoms and two Nitrogen-15 atoms, is chemically identical to natural thymidine but has a higher molecular weight.[6][9] This significant mass shift (+7 Da) allows for clear, unambiguous detection by mass spectrometry, enhancing sensitivity and accuracy.

The Thymidine Salvage Pathway

Cells synthesize nucleotides through two main routes: the de novo pathway and the salvage pathway. The de novo pathway builds nucleotides from simpler precursor molecules, while the salvage pathway recycles existing nucleosides and bases.[8] Exogenously supplied Thymidine-¹³C₅,¹⁵N₂ is primarily incorporated into DNA via the thymidine salvage pathway.[9]

The process begins when the labeled thymidine is transported across the cell membrane. Inside the cell, it is sequentially phosphorylated by thymidine kinase (TK) to form labeled thymidine monophosphate (TMP), diphosphate (TDP), and finally triphosphate (TTP).[3][9] This "heavy" TTP then competes with the endogenous, "light" TTP for incorporation into new DNA strands by DNA polymerase during S-phase.[10][11]

Advantages Over Traditional Methods

Stable isotope labeling with Thymidine-¹³C₅,¹⁵N₂ offers several key advantages over conventional techniques:

-

Safety : It is non-radioactive, eliminating the safety concerns, regulatory hurdles, and disposal issues associated with ³H-thymidine.[6][12]

-

Non-Perturbing : The labeled thymidine is non-toxic and does not alter the molecular structure of DNA, unlike the halogenated analogue BrdU which requires harsh DNA denaturation for detection.[12][13]

-

High Precision and Sensitivity : Mass spectrometry-based detection allows for precise quantification of new DNA synthesis, providing highly sensitive and accurate data.[3][11]

-

Versatility : It is suitable for a wide range of in vitro and in vivo studies, including those in human subjects.[6][7]

Applications in Research and Drug Development

The ability to accurately measure cell proliferation makes this technique invaluable across various disciplines:

| Research Area | Application |

| Oncology | Assessing the proliferative rate of cancer cells and their response to anti-proliferative therapeutic agents.[2][14] |

| Immunology | Tracking the proliferation of immune cells (e.g., lymphocytes) during an immune response or in autoimmune diseases.[14] |

| Regenerative Medicine | Quantifying cell turnover and regeneration rates in tissues like the intestinal epithelium and skin.[14] |

| Developmental Biology | Tracking cell division and differentiation during embryonic development.[2] |

| Toxicology | Evaluating the cytotoxic effects of compounds by measuring their impact on cell division and DNA integrity.[2][14] |

| Neuroscience | Studying neurogenesis in the context of development, disease, and injury.[14] |

| Metabolic Research | Investigating the pathways of nucleotide synthesis and salvage.[2] |

Experimental Workflow

The general workflow for quantifying DNA synthesis using Thymidine-¹³C₅,¹⁵N₂ involves several key stages, from cell labeling to data analysis, ensuring reproducible and accurate measurements.[11]

Quantitative Data Presentation

The use of Thymidine-¹³C₅,¹⁵N₂ allows for the precise measurement of various parameters related to DNA synthesis. The tables below summarize key quantitative data and provide examples from labeling experiments.

Table 1: Key Quantitative Parameters

| Parameter | Typical Value/Range | Analytical Method | Significance |

| Mass Shift (Δm/z) | +7 Da (5 x ¹³C, 2 x ¹⁵N) | Mass Spectrometry | Enables clear differentiation of labeled from unlabeled thymidine.[2] |

| In Vitro Labeling Concentration | 1-50 µM | Cell Culture | Concentration must be optimized for each cell line to ensure sufficient incorporation without cytotoxicity.[2] |

| In Vivo Pulse-Labeling Dose | ~50 mg/kg | Animal Models | A typical dose for capturing cells in S-phase during a specific time window. |

| DNA Purity (A260/A280) | ~1.8 | Spectrophotometry | Ensures the quality of the extracted DNA for subsequent analysis.[9] |

Table 2: Example of In Vitro Labeled Thymidine Incorporation

| Cell Line | Treatment | Labeling Time (hrs) | % Labeled Thymidine |

| Cancer Cell Line A | Vehicle Control | 24 | 35.2% ± 3.1% |

| Cancer Cell Line A | Drug X (Anti-proliferative) | 24 | 8.5% ± 1.5% |

| Normal Fibroblasts | Vehicle Control | 24 | 12.1% ± 2.0% |

| (This table represents typical data obtained from such experiments as described in the search results.)[6] |

Table 3: Comparison with Other Proliferation Assays

| Feature | Thymidine-¹³C₅,¹⁵N₂ (MS) | BrdU (Flow Cytometry) | EdU (Flow Cytometry) |

| Principle | Incorporation of a stable isotope-labeled analogue, detected by mass spectrometry.[15] | Incorporation of a brominated analogue, detected with a fluorescent antibody.[15] | Incorporation of an analogue with an alkyne group, detected via "click chemistry".[5] |

| Toxicity | Low/None | Can be toxic/perturbing | Generally lower toxicity than BrdU |

| Detection Method | Mass Spectrometry (LC-MS/MS, MIMS) | Antibody-based, requires DNA denaturation | Click chemistry reaction, milder conditions |

| Multiplexing | High (especially with CyTOF) | Moderate | High |

| In Vivo Use | Ideal due to low toxicity | Possible, but potential for immune response | Widely used |

| (This table is a summary of comparative information found in the search results.)[15] |

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol details the steps for measuring DNA synthesis in cultured mammalian cells.[14]

Materials:

-

Mammalian cells of interest

-

Thymidine-free cell culture medium and dialyzed fetal bovine serum (dFBS)

-

Thymidine-¹³C₅,¹⁵N₂ stock solution (e.g., 10 mM in sterile, nuclease-free water)[9]

-

Standard cell culture plates and supplements

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to enter the logarithmic growth phase.[14]

-

Preparation of Labeling Medium: Prepare the complete labeling medium by supplementing thymidine-free basal medium with dFBS and the desired final concentration of Thymidine-¹³C₅,¹⁵N₂ (typically 1-50 µM). The optimal concentration should be determined empirically for each cell line to ensure sufficient labeling without cytotoxicity.[8][9]

-

Labeling: Remove the existing medium and replace it with the prepared labeling medium.[10]

-

Incubation: Incubate the cells for a period that allows for at least one cell cycle (e.g., 24-48 hours).[14]

-

Cell Harvest:

-

Proceed to DNA Extraction (Protocol 3).

Protocol 2: In Vivo Labeling

This protocol outlines general steps for measuring cell proliferation in animal models.[1]

Materials:

-

Thymidine-¹³C₅,¹⁵N₂ sterile solution in PBS or saline

-

Administration equipment (gavage needles, syringes, or osmotic minipumps)

Procedure:

-

Choice of Administration Route:

-

Oral Gavage (Pulse Labeling): Administer a single dose (e.g., 50 mg/kg) to label cells in S-phase during a short window. Harvest tissues 2-24 hours post-administration.[1]

-

Intraperitoneal (IP) Injection (Pulse or Repeated Dosing): Administer via IP injection. Can be a single dose or repeated at intervals.[1]

-

Osmotic Minipumps (Continuous Labeling): Surgically implant minipumps for a constant supply of the label, resulting in the labeling of all cells that enter S-phase during the infusion period.[1]

-

-

Chase Period: Allow time for the incorporation of the labeled thymidine into the DNA of proliferating cells. The duration depends on the cell cycle time of the cells of interest.[7]

-

Tissue Collection: At the designated endpoint, euthanize the animal according to approved protocols. Immediately dissect the tissues of interest and snap-freeze in liquid nitrogen or proceed with fixation.[1][7]

-

Proceed to DNA Extraction (Protocol 3).

Protocol 3: DNA Extraction and Hydrolysis

Materials:

-

Commercial DNA extraction kit

-

Nuclease P1, Alkaline Phosphatase, and appropriate buffers[1]

-

Spectrophotometer (e.g., NanoDrop)

Procedure:

-

DNA Extraction: Extract genomic DNA from cell pellets or homogenized tissue using a commercial kit according to the manufacturer's protocol. This typically involves cell lysis, binding DNA to a silica membrane, washing, and eluting the pure DNA.[9]

-

DNA Quantification and Purity Check: Quantify the extracted DNA and assess its purity using a spectrophotometer. An A260/A280 ratio of ~1.8 indicates pure DNA.[9]

-

Enzymatic Hydrolysis:

-

To a known amount of purified DNA (e.g., 10-50 µg), add Nuclease P1 in its recommended buffer.[1]

-

Incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside monophosphates.[1]

-

Add Alkaline Phosphatase and its buffer to the mixture.[1]

-

Incubate at 37°C for an additional 1-2 hours to dephosphorylate the monophosphates into deoxyribonucleosides.[1]

-

-

Proceed to LC-MS/MS Analysis (Protocol 4).

Protocol 4: LC-MS/MS Analysis

Procedure:

-

LC Separation: Inject the hydrolyzed DNA sample onto an LC-MS/MS system. Separate the deoxynucleosides using a suitable liquid chromatography method.[14]

-

MS/MS Detection: Perform mass spectrometry analysis in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify both unlabeled (light) and labeled (heavy) thymidine.[14]

-

Data Analysis:

Signaling Pathways and Nucleotide Synthesis

The incorporation of thymidine into DNA is tightly linked to the regulation of the cell cycle and nucleotide metabolism. Key signaling pathways, such as those driven by the MYC and mTOR transcription factors, are crucial for controlling the availability of nucleotides needed for DNA synthesis. These pathways upregulate the expression of genes involved in both de novo synthesis and the salvage pathway, ensuring a sufficient supply of TTP for DNA replication in proliferating cells.

Conclusion

Stable isotope labeling with Thymidine-¹³C₅,¹⁵N₂ represents a significant advancement in the field of cell proliferation analysis.[3] Its non-radioactive nature, combined with the high specificity and sensitivity of mass spectrometric detection, provides researchers with a powerful tool to accurately and safely quantify cell division.[3][6] From fundamental studies of cell cycle kinetics to preclinical and clinical evaluation of anti-proliferative drugs, this technique offers a robust and versatile platform to gain critical insights into the dynamics of DNA synthesis in a wide range of biological systems.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thymidine analogues for tracking DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Tracking DNA Synthesis with Thymidine-13C5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of DNA synthesis is fundamental to understanding cell proliferation, a critical process in development, tissue regeneration, and disease. For decades, researchers relied on methods like tritiated thymidine incorporation and bromodeoxyuridine (BrdU) assays. While instrumental, these techniques present challenges, including the handling of radioactive materials and potential cellular perturbation.[1] The advent of stable isotope-labeled nucleosides, coupled with advanced mass spectrometry, offers a safer, more robust alternative for tracking cell division.[1] Among these, Thymidine-13C5 has emerged as a powerful tool for high-precision analysis of DNA synthesis.

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis methodologies for using this compound to track DNA synthesis. Its non-radioactive and non-toxic nature, combined with the specificity and sensitivity of mass spectrometric detection, provides a powerful tool to accurately and safely quantify cell division in a wide range of biological systems.[1][2]

Principle of the Method

The use of this compound as a tracer for cell proliferation is centered on the thymidine salvage pathway. Exogenously supplied this compound is transported into the cell and phosphorylated by thymidine kinase (TK) to thymidine monophosphate (TMP).[1] Subsequent phosphorylations yield thymidine triphosphate (TTP), which is then incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1] By utilizing thymidine labeled with the stable isotope Carbon-13 (¹³C), the newly synthesized DNA becomes isotopically distinct from pre-existing, unlabeled DNA. This mass difference allows for the precise quantification of cell proliferation by measuring the incorporation of the labeled thymidine into the genomic DNA of dividing cells.[1][2]

The primary analytical method for detecting the incorporation of this compound is mass spectrometry.[2][3][4][5] This technique allows for the visualization and quantification of stable isotope labels at a subcellular resolution, enabling researchers to not only determine the overall proliferation rate but also to identify and characterize individual proliferating cells within a heterogeneous population.[1][2]

Signaling Pathways and Experimental Workflow

The metabolic pathway of thymidine incorporation into DNA and the general experimental workflow for studies using this compound are illustrated below.

Caption: Thymidine Salvage Pathway for Labeled Thymidine Incorporation.

Caption: General Experimental Workflow for Metabolic Studies.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol details the steps for measuring DNA synthesis in cultured cells.[5]

Materials:

-

Mammalian cells of interest

-

Standard cell culture plates or flasks

-

Thymidine-free basal medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

Enzymatic DNA hydrolysis kit (containing nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and enter the logarithmic growth phase.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound in sterile water or culture medium. Add the labeled thymidine to the cell culture medium at a final concentration of 1-50 µM.[3][5] The optimal concentration should be determined empirically for each cell line to ensure sufficient labeling without inducing cytotoxicity.[3]

-

Labeling: Remove the standard culture medium and add the pre-warmed labeling medium to the cells. Include control wells with a medium containing no labeled thymidine.

-

Incubation: Incubate the cells for a period that allows for at least one cell cycle (e.g., 6-72 hours).[3] The optimal incubation time will depend on the cell doubling time and experimental goals.[3]

-

Cell Harvest: For adherent cells, wash twice with ice-cold PBS, then detach using trypsin or a cell scraper. For suspension cells, pellet by centrifugation.

-

DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.[3][5]

-

DNA Quantification: Determine the concentration and purity of the extracted DNA using UV spectrophotometry.

-

Enzymatic Hydrolysis: Digest 10-20 µg of DNA using an enzymatic DNA hydrolysis kit to break it down into individual deoxynucleosides.[5]

-

Sample Preparation for LC-MS/MS: Centrifuge the hydrolyzed sample to pellet any undigested material. Transfer the supernatant to an autosampler vial.[5]

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate the deoxynucleosides using a suitable liquid chromatography method. Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode to detect and quantify both unlabeled thymidine and this compound.[5]

-

Data Analysis: Calculate the percentage of labeled thymidine by dividing the peak area of the labeled thymidine by the sum of the peak areas of both labeled and unlabeled thymidine.[5]

In Vivo Cell Proliferation Assay

This protocol outlines the general steps for measuring cell proliferation in animal models.[2]

Procedure:

-

Administration of Label: Administer this compound to the animal model. The route of administration (e.g., intraperitoneal injection, oral gavage) and dosage will depend on the specific model and experimental design.

-

Chase Period: Allow a "chase" period for the incorporation of the labeled thymidine into the DNA of proliferating cells.[2] The length of this period is variable and depends on the cell cycle time of the cells of interest.[2]

-

Tissue Collection and Preparation: At the end of the chase period, collect the tissue of interest. The tissue can be processed for DNA extraction and LC-MS/MS analysis as described in the in vitro protocol, or fixed and embedded for imaging mass spectrometry.[2]

-

Multi-isotope Imaging Mass Spectrometry (MIMS) Analysis: For imaging, analyze tissue sections using a MIMS instrument. The instrument is tuned to detect multiple isotopes simultaneously, creating isotope ratio images. The ratio of heavy to light isotopes (e.g., ¹³C/¹²C) is measured. Regions with a high ratio of heavy isotopes indicate the incorporation of this compound and identify cells that were undergoing DNA synthesis during the labeling period.[2]

-

Data Analysis and Quantification: The generated images will show the subcellular localization of the incorporated label, typically within the cell nucleus. Quantify the number of labeled cells relative to the total number of cells to determine the proliferation rate.[2]

Data Presentation

The quantitative data from a typical this compound labeling experiment can be summarized as follows:

| Parameter | Description | Typical Values/Units |

| Labeling Concentration | The final concentration of this compound in the cell culture medium. | 1-50 µM |

| Labeling Duration | The length of time cells are incubated with the this compound containing medium. | 6-72 hours |

| Isotopic Enrichment | The percentage of labeled thymidine incorporated into newly synthesized DNA. | Atom % ¹³C |

| Cell Proliferation Rate | The rate at which cells are dividing, calculated from the isotopic enrichment data. | % labeled cells / unit time |

Example Quantitative Data from an In Vivo Metabolic Labeling Experiment

| Tissue Type | Treatment Group | % Labeled Cells (Mean ± SD) |

| Intestinal Crypts | Control | 15.2 ± 2.5 |

| Intestinal Crypts | Drug X | 5.8 ± 1.2 |

| Spleen | Control | 8.1 ± 1.9 |

| Spleen | Drug X | 7.9 ± 2.1 |

Applications in Research and Drug Development

The use of this compound for tracking DNA synthesis has broad applications across various fields:

-

Cancer Biology: To study the proliferation rates of tumor cells and assess the efficacy of anti-cancer therapies that target DNA replication.

-

Immunology: To track the proliferation of immune cells during an immune response or in autoimmune diseases.[5]

-

Regenerative Medicine: To quantify the rate of cell turnover and regeneration in various tissues.[5]

-

Toxicology: To evaluate the cytotoxic effects of compounds by measuring their impact on cell division.[5]

-

Neuroscience: To study neurogenesis in the context of development, disease, and injury.[5]

-

Metabolic Flux Analysis: To trace the flow of thymidine through the nucleotide salvage pathway and understand cellular metabolism.[2][6]

Conclusion

This compound labeling coupled with mass spectrometry offers a safe, sensitive, and quantitative method for tracking DNA synthesis. This powerful technique provides valuable insights into cell proliferation dynamics in both in vitro and in vivo systems, making it an indispensable tool for researchers, scientists, and drug development professionals. The detailed protocols and workflows presented in this guide provide a solid foundation for the successful implementation of this innovative approach in a wide range of research applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A liquid chromatography - mass spectrometry method to measure ¹³C-isotope enrichment for DNA stable-isotope probing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Thymidine-¹³C₅: A Technical Guide to Metabolic Flux Analysis of the Nucleotide Salvage Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system, providing a dynamic view of cellular metabolism. Unlike metabolomics, which offers a static snapshot of metabolite concentrations, MFA utilizes stable isotope tracers to track the flow of atoms through metabolic pathways.[1] This in-depth technical guide focuses on the application of Thymidine-¹³C₅, a non-radioactive, stable isotope-labeled analog of thymidine, for the precise quantification of the thymidine salvage pathway and its contribution to DNA synthesis. This pathway is of particular interest in oncology and drug development as many cancer cells exhibit an increased reliance on it for proliferation.[1]

Thymidine-¹³C₅, where five carbon atoms are replaced with the heavy isotope ¹³C, serves as a powerful tracer. When introduced into cell culture, it is taken up by cells and enters the thymidine salvage pathway, where it is phosphorylated and ultimately incorporated into newly synthesized DNA. By using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the isotopic enrichment in genomic DNA, researchers can accurately calculate the flux through this pathway.[1] This guide will provide a comprehensive overview of the core principles, detailed experimental protocols, data analysis methodologies, and applications of Thymidine-¹³C₅ in metabolic flux analysis.

Core Principles: De Novo Synthesis vs. Salvage Pathway

Thymidine nucleotides, essential for DNA synthesis, are produced through two primary pathways: the de novo synthesis pathway and the salvage pathway.

-

De Novo Synthesis: This pathway synthesizes thymidine monophosphate (TMP) from simpler precursor molecules. The final step involves the methylation of deoxyuridine monophosphate (dUMP) by the enzyme thymidylate synthase (TS).[2]

-

Salvage Pathway: This pathway recycles pre-existing thymidine from the cellular environment or from the degradation of DNA. The key enzyme in this pathway is Thymidine Kinase 1 (TK1), which phosphorylates thymidine to TMP.[2]

Many cancer cells demonstrate a heightened dependence on the thymidine salvage pathway to meet the demands of rapid proliferation, making TK1 a compelling target for anticancer therapies.[1] Thymidine-¹³C₅ allows for the specific interrogation of this salvage pathway.

Experimental Design and Workflow

A typical metabolic flux experiment using Thymidine-¹³C₅ involves a series of well-defined steps, from initial cell culture to final data analysis. The overall workflow is designed to ensure robust and reproducible quantification of the thymidine salvage pathway flux.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for conducting a Thymidine-¹³C₅ metabolic flux analysis experiment in cultured mammalian cells.

Protocol 1: Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells of interest in standard cell culture plates or flasks at a density that ensures they are in the exponential growth phase at the time of labeling.

-

Tracer Preparation: Prepare a stock solution of Thymidine-¹³C₅ (e.g., 10 mM in sterile, nuclease-free water or DMSO). On the day of the experiment, dilute the stock solution into complete cell culture medium to the desired final concentration. A typical starting range for optimization is 1 µM to 50 µM. It is crucial to optimize this concentration for each cell line to achieve sufficient labeling without inducing cytotoxicity.

-

Cell Labeling:

-

Remove the standard culture medium from the cells.

-

Wash the cells once with sterile phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium containing Thymidine-¹³C₅ to the cells.

-

Incubate the cells for a desired period, which can range from a few hours to one or more cell cycles (e.g., 6-72 hours), depending on the experimental goals and the cell doubling time.

-

Protocol 2: Cell Harvesting and DNA Extraction

-

Cell Harvesting:

-

At the end of the incubation period, aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS to remove any unincorporated tracer.

-

For adherent cells, detach them using trypsin or a cell scraper.

-

Collect the cells by centrifugation.

-

-

DNA Extraction:

-

Extract genomic DNA from the cell pellets using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.

-

Ensure the final DNA product is of high purity.

-

Protocol 3: DNA Hydrolysis and Sample Preparation for LC-MS/MS

-

DNA Hydrolysis: Enzymatically hydrolyze the purified genomic DNA to its constituent deoxynucleosides.

-

Sample Preparation:

-

Deproteinize the sample, for instance, with perchloric acid.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant containing the deoxynucleosides to a clean tube.

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

-

Data Acquisition and Analysis

LC-MS/MS Analysis

The analysis of Thymidine-¹³C₅ incorporation is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Chromatography: A reversed-phase C18 column is commonly used to separate thymidine from other deoxynucleosides and cellular components.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity. Specific precursor-to-product ion transitions for both unlabeled thymidine (M+0) and Thymidine-¹³C₅ (M+5) are monitored.

Isotopic Enrichment Calculation

The primary data obtained from the LC-MS/MS analysis is the peak areas for the unlabeled (M+0) and labeled (M+5) thymidine. The fractional enrichment (FE) is calculated as follows:

FE = Peak Area (M+5) / (Peak Area (M+0) + Peak Area (M+5))

This value represents the proportion of the thymidine in the DNA that is derived from the exogenously supplied Thymidine-¹³C₅ tracer.

Quantitative Data Presentation

The following table presents representative data from a hypothetical Thymidine-¹³C₅ metabolic flux analysis experiment comparing a cancer cell line and a non-cancerous cell line, and the effect of a hypothetical TK1 inhibitor.

| Cell Line/Condition | Fractional Enrichment of ¹³C₅-TMP in DNA (%) | Calculated Flux through Salvage Pathway (relative units) |

| Non-cancerous Cell Line | 15.2 ± 1.8 | 1.0 |

| Cancer Cell Line A | 45.8 ± 3.5 | 3.0 |

| Cancer Cell Line A + TK1 Inhibitor | 22.1 ± 2.1 | 1.5 |

Interpretation of Data:

-

Higher Fractional Enrichment in Cancer Cells: Cancer Cell Line A shows a significantly higher fractional enrichment of labeled TMP compared to the non-cancerous cell line, indicating a greater reliance on the thymidine salvage pathway.[1]

-

Drug-Induced Reduction in Flux: Treatment with a TK1 inhibitor leads to a decrease in both the fractional enrichment and the calculated flux through the salvage pathway in Cancer Cell Line A. This suggests that the drug is effectively engaging its target and inhibiting the salvage pathway.[1]

Metabolic Flux Calculation

The calculated fractional enrichment can be used to determine the relative flux through the thymidine salvage pathway. For a more absolute quantification, the rate of incorporation of the labeled thymidine into DNA over time can be measured.

The flux (V) can be estimated using the following conceptual formula:

V_salvage ∝ (Fractional Enrichment in DNA) / (Incubation Time)

A more rigorous calculation would involve measuring the total thymidine content in the DNA and the rate of DNA synthesis.

Signaling Pathways and Logical Relationships

The interplay between the de novo and salvage pathways for thymidine synthesis is a critical aspect of nucleotide metabolism.

Applications in Drug Development

Metabolic flux analysis using Thymidine-¹³C₅ has significant applications in the field of drug development.

-

Target Identification and Validation: By quantifying the flux through the thymidine salvage pathway in various cancer cell lines, researchers can identify tumors that are highly dependent on this pathway, thus validating TK1 as a therapeutic target.[1]

-

Mechanism of Action Studies: This technique can elucidate the mechanism of action of drugs designed to inhibit nucleotide metabolism. A reduction in the flux through the salvage pathway upon drug treatment provides direct evidence of target engagement.[1]

-

Pharmacodynamic Biomarker Development: The measurement of thymidine salvage flux can serve as a pharmacodynamic biomarker to assess the biological activity of a drug in preclinical and clinical studies.

Conclusion

Thymidine-¹³C₅ based metabolic flux analysis is a powerful, non-radioactive method for the quantitative assessment of the thymidine salvage pathway. This technical guide provides a foundational understanding and a practical framework for the implementation of this technique. The detailed protocols, data analysis strategies, and illustrative diagrams offer researchers, scientists, and drug development professionals the necessary tools to apply this methodology in their own research, ultimately contributing to a deeper understanding of cancer metabolism and the development of novel therapeutic interventions.

References

A Comprehensive Technical Guide to Thymidine-13C5 for Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidine-13C5 is a stable isotope-labeled nucleoside that serves as a powerful and non-radioactive tracer for studying DNA synthesis and cell proliferation.[1][2] This guide provides an in-depth overview of its fundamental properties, experimental applications, and data interpretation, offering a valuable resource for researchers in oncology, immunology, neuroscience, and drug development.[3] Unlike traditional methods such as tritiated thymidine or BrdU incorporation, this compound offers a safer, non-toxic, and highly sensitive approach for quantitative analysis of cellular dynamics in both in vitro and in vivo models, including human studies.[1][4]

Core Properties of this compound

This compound is a variant of thymidine where five carbon atoms have been replaced with the heavy isotope Carbon-13 (¹³C). This isotopic substitution results in a predictable increase in molecular weight without altering the molecule's chemical properties, allowing it to be readily incorporated into newly synthesized DNA.[5]

Physicochemical Data

| Property | Value | Reference |

| Chemical Formula | C₅¹³C₅H₁₄N₂O₅ | |

| Molecular Weight | 247.19 g/mol | |

| CAS Number | 156968-81-9 | |

| Solubility | DMSO: 50 mg/mL (202.27 mM) | |

| Storage | -20°C, protect from light, stored under nitrogen |

Principle of Stable Isotope Labeling

The use of this compound in research is centered on the principle of stable isotope labeling.[1][6] When introduced into a biological system, this "heavy" thymidine is taken up by cells and enters the thymidine salvage pathway.[2][7] It is then phosphorylated and incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2][8] The mass difference between the labeled and unlabeled thymidine allows for their distinct detection and quantification by mass spectrometry.[6][8] This provides a direct and precise measure of DNA replication and, by extension, cell proliferation.[1][3]

Key Applications in Research

The non-toxic and non-radioactive nature of this compound makes it a versatile tool for a wide range of research applications.[1][6]

| Application Area | Description | Relevant Research Fields |

| Oncology | Measuring tumor cell proliferation rates in response to therapeutic agents and assessing the efficacy of anti-cancer drugs that target DNA synthesis. | Cancer Biology, Drug Discovery |

| Immunology | Tracking the proliferation of immune cells, such as lymphocytes, during an immune response or in autoimmune diseases. | Immunology, Infectious Diseases |

| Tissue Regeneration | Quantifying the rate of cell turnover and regeneration in various tissues like the intestinal epithelium and skin. | Regenerative Medicine, Developmental Biology |

| Toxicology | Evaluating the cytotoxic effects of compounds by measuring their impact on cell division. | Toxicology, Pharmacology |

| Neuroscience | Studying neurogenesis in the context of development, disease, and injury. | Neuroscience, Neurobiology |

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol details the steps for measuring DNA synthesis in cultured cells.[3]

Materials:

-

Cell culture medium and supplements

-

This compound (sterile, cell culture grade)

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

Enzymatic DNA hydrolysis kit (containing nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and enter a logarithmic growth phase.[3]

-

Labeling: Prepare a stock solution of this compound in sterile water or culture medium. Add the labeled thymidine to the cell culture medium at a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line.[3]

-

Incubation: Incubate the cells with the labeled medium for a period that allows for at least one cell cycle (e.g., 24-48 hours).[3]

-

Cell Harvest: For adherent cells, wash twice with ice-cold PBS, then detach using trypsin or a cell scraper. For suspension cells, pellet by centrifugation.[3][9]

-

DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.[3][7]

-

DNA Quantification: Determine the concentration and purity of the extracted DNA using UV spectrophotometry.[3]

-

Enzymatic Hydrolysis: To 10-20 µg of DNA, add the enzymes from the hydrolysis kit. Incubate at 37°C for 12-24 hours to ensure complete digestion of DNA into individual deoxynucleosides.[3]

-

Sample Preparation for LC-MS/MS: Centrifuge the hydrolyzed sample to pellet any undigested material. Transfer the supernatant containing the deoxynucleosides to an autosampler vial.[3]

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate the deoxynucleosides using a suitable liquid chromatography method. Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode to detect and quantify both unlabeled thymidine and this compound.[3]

-

Data Analysis: Calculate the percentage of labeled thymidine by dividing the peak area of the labeled thymidine by the sum of the peak areas of both labeled and unlabeled thymidine.[1][3]

In Vivo Cell Proliferation Assay

This protocol outlines the general steps for measuring cell proliferation in animal models.[3]

Materials:

-

This compound (sterile, for in vivo use)

-

Animal model

-

Tissue homogenization buffer

-

DNA extraction kit

-

Enzymatic DNA hydrolysis kit

-

LC-MS/MS system

Procedure:

-

Administration of Labeled Thymidine: Administer this compound to the animals. The route of administration (e.g., intraperitoneal injection, oral gavage, or in drinking water) and dosage will depend on the specific animal model and experimental design.[4] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[3]

-

Chase Period: Allow a "chase" period for the incorporation of the labeled thymidine into the DNA of proliferating cells. The duration of this period is variable and depends on the cell cycle time of the cells of interest.[6]

-

Tissue Collection: At the desired time point, euthanize the animals and harvest the tissues of interest.[3]

-

Tissue Processing: Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis. Homogenize the tissue samples in a suitable buffer.[3]

-

DNA Extraction: Extract genomic DNA from the tissue homogenates using a commercial DNA extraction kit.[3]

-

DNA Quantification and Hydrolysis: Follow steps 6 and 7 from the In Vitro protocol.[3]

-

Sample Preparation and LC-MS/MS Analysis: Follow steps 8 and 9 from the In Vitro protocol.[3]

-

Data Analysis: Calculate the fractional synthesis rate, taking into account the potential dilution of the labeled thymidine by the endogenous pool of unlabeled thymidine.[3]

Data Presentation and Visualization

Quantitative Data Summary

The following table provides an example of quantitative data that can be obtained from an in vivo metabolic labeling experiment.[6]

| Animal ID | Treatment Group | Tissue | Labeled Cells (%) |

| 1 | Control | Spleen | 5.2 |

| 2 | Control | Spleen | 4.8 |

| 3 | Treatment X | Spleen | 1.5 |

| 4 | Treatment X | Spleen | 1.8 |

Signaling Pathways and Workflows

The incorporation of this compound into DNA is primarily governed by the thymidine salvage pathway. A general experimental workflow for its use in cell proliferation studies is also depicted below.

Caption: Thymidine Salvage Pathway for Labeled Thymidine Incorporation.

References

An In-depth Technical Guide to Thymidine-¹³C₅: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thymidine-¹³C₅, a stable isotope-labeled nucleoside, and its critical applications in metabolic research and quantitative analysis. This document details its chemical properties, experimental protocols for its use in cell proliferation assays, and its function as an internal standard in mass spectrometry-based quantification.

Core Chemical Properties

Thymidine-¹³C₅ is a non-radioactive, isotopically enriched form of thymidine where five carbon atoms in the ribose sugar moiety are replaced with the stable isotope carbon-13. This isotopic labeling results in a predictable mass shift, enabling its differentiation from endogenous thymidine by mass spectrometry without altering its biological activity.

| Property | Value | Reference |

| CAS Number | 156968-81-9 | [1] |

| Molecular Formula | ¹³C₅C₅H₁₄N₂O₅ | [1] |

| Molecular Weight | 247.19 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO (50 mg/mL) | [3] |

| Storage | -20°C, protect from light, stored under nitrogen | [2] |

Applications in Scientific Research

Thymidine-¹³C₅ is a versatile tool in various research fields, primarily due to its utility in tracing and quantifying DNA synthesis.

Metabolic Labeling for Cell Proliferation Assays

A fundamental application of Thymidine-¹³C₅ is in the direct measurement of cell proliferation. Exogenously supplied Thymidine-¹³C₅ is taken up by cells and incorporated into newly synthesized DNA during the S-phase of the cell cycle via the thymidine salvage pathway. The extent of its incorporation is directly proportional to the rate of DNA synthesis and, by extension, cell division. This non-radioactive method offers a safer and equally effective alternative to traditional [³H]-thymidine incorporation assays.

The analysis of Thymidine-¹³C₅ incorporation is typically performed using sensitive analytical techniques such as Multi-isotope Imaging Mass Spectrometry (MIMS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). MIMS allows for the visualization and quantification of the labeled isotope at a subcellular resolution, providing precise data on the rate of DNA synthesis.[1]

Stable Isotope-Resolved Metabolomics (SIRM)

Thymidine-¹³C₅ can be utilized in Stable Isotope-Resolved Metabolomics (SIRM) studies to trace the metabolic fate of thymidine and its downstream metabolites. By tracking the incorporation of the ¹³C label into various molecules, researchers can elucidate metabolic pathways and their dynamics under different experimental conditions.

Internal Standard for Quantitative Mass Spectrometry

Due to its chemical similarity to endogenous thymidine and its distinct mass, Thymidine-¹³C₅ serves as an excellent internal standard for the accurate quantification of thymidine in biological matrices such as plasma, serum, and cell extracts. Its use helps to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby improving the accuracy and precision of the analytical method.

Experimental Protocols

In Vitro Cell Labeling for Proliferation Assays

This protocol outlines the general steps for labeling cultured mammalian cells with Thymidine-¹³C₅ to measure DNA synthesis.

Materials:

-

Thymidine-¹³C₅

-

Sterile, nuclease-free water or DMSO

-

Cell culture medium (thymidine-free is recommended for certain applications)

-

Mammalian cell line of interest

-

DNA extraction kit

-

Enzymatic DNA hydrolysis kit

-

LC-MS/MS system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Thymidine-¹³C₅ in sterile, nuclease-free water or DMSO. Store at -20°C.

-

Cell Seeding: Plate cells at a density that allows for logarithmic growth during the experiment.

-

Labeling: Add Thymidine-¹³C₅ to the cell culture medium to a final concentration of 1-50 µM. The optimal concentration should be determined empirically for each cell line.

-

Incubation: Incubate the cells for a period equivalent to one to two cell cycles (e.g., 24-72 hours).

-

Cell Harvesting: Wash the cells with ice-cold PBS to remove unincorporated Thymidine-¹³C₅. Harvest the cells by scraping or trypsinization.

-

DNA Extraction: Extract genomic DNA from the cell pellets using a commercial DNA extraction kit.

-

DNA Hydrolysis: Enzymatically digest the purified DNA into its constituent deoxynucleosides.

-

LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by LC-MS/MS to determine the ratio of labeled to unlabeled thymidine.

Quantitative Data for In Vitro Labeling:

| Parameter | Typical Value/Range |

| Stock Solution Concentration | 10 mM |

| Working Concentration | 1 - 50 µM |

| Incubation Time | 24 - 72 hours |

Quantification of Endogenous Thymidine using Thymidine-¹³C₅ as an Internal Standard

This protocol describes the use of Thymidine-¹³C₅ as an internal standard for the quantification of thymidine in plasma samples by LC-MS/MS.

Materials:

-

Plasma samples

-

Thymidine-¹³C₅ (as internal standard)

-

Methanol (LC-MS grade)

-

Perchloric acid (5% v/v) or Acetonitrile

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Spike a known amount of Thymidine-¹³C₅ internal standard solution into each plasma sample, calibration standard, and quality control sample.

-

Perform protein precipitation by adding three volumes of ice-cold 5% perchloric acid or acetonitrile.

-

Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

Separate thymidine and the internal standard using a suitable liquid chromatography method.

-

Detect and quantify the analytes using Multiple Reaction Monitoring (MRM) in positive ion mode.

-

Mass Spectrometry Parameters (MRM Transitions):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Unlabeled Thymidine | 243.1 | 127.1 (Thymine base) | [4] |

| Thymidine-¹³C₅,¹⁵N₂ | 250.1 | 134.1 (Labeled Thymine base) | [4] |

| Thymidine-¹³C₅ | ~248.1 | ~127.1 (Thymine base) |

Note: The exact m/z values for Thymidine-¹³C₅ may vary slightly depending on the specific isotopic purity. The product ion for Thymidine-¹³C₅ is expected to be the same as the unlabeled version as the ¹³C atoms are on the ribose moiety which is lost during fragmentation.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Experimental workflow for metabolic labeling of cells with Thymidine-¹³C₅.

Caption: Workflow for using Thymidine-¹³C₅ as an internal standard.

Conclusion

Thymidine-¹³C₅ is an invaluable tool for researchers and scientists in the field of drug development and metabolic research. Its non-radioactive nature, coupled with the high sensitivity and specificity of mass spectrometric detection, provides a powerful platform for accurately and safely quantifying cell proliferation and endogenous thymidine levels. The detailed protocols and workflows presented in this guide offer a foundational understanding for the successful implementation of this versatile stable isotope-labeled compound in a variety of research settings.

References

Methodological & Application

Application Note: Thymidine-¹³C₅ LC-MS/MS for High-Precision Cell Proliferation Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of cell proliferation is a cornerstone of biological research and a critical endpoint in drug discovery and development. Stable isotope labeling coupled with mass spectrometry offers a robust and non-radioactive alternative to traditional methods for quantifying DNA synthesis. This application note details a highly specific and sensitive method for measuring cell proliferation by tracing the incorporation of Thymidine-¹³C₅ into newly synthesized DNA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Thymidine-¹³C₅ is a stable isotope-labeled analog of thymidine, a key precursor for DNA synthesis. Exogenously supplied Thymidine-¹³C₅ is transported into cells and incorporated into the DNA of proliferating cells during the S-phase of the cell cycle via the thymidine salvage pathway.[1][2] The subsequent quantification of the ratio of labeled to unlabeled thymidine in genomic DNA by LC-MS/MS provides a direct and accurate measure of the rate of DNA synthesis and, consequently, cell proliferation.[3] This method is particularly valuable for assessing the efficacy of anti-proliferative agents, monitoring disease progression, and studying the dynamics of tissue growth and repair.

Principle of the Method

The use of Thymidine-¹³C₅ as a tracer for cell proliferation is based on the thymidine salvage pathway.[2] Exogenous thymidine is transported into the cell and phosphorylated by thymidine kinase (TK) to thymidine monophosphate (TMP).[2] Subsequent phosphorylations yield thymidine triphosphate (TTP), which is then incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2] By using thymidine labeled with five ¹³C atoms, the newly synthesized DNA becomes isotopically distinct from the pre-existing, unlabeled DNA. This mass difference allows for the precise quantification of cell proliferation by measuring the incorporation of the labeled thymidine into the genomic DNA of dividing cells using LC-MS/MS.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol provides a general guideline for labeling cultured mammalian cells with Thymidine-¹³C₅ to measure DNA synthesis.

Materials:

-

Mammalian cells of interest

-

Standard cell culture plates or flasks

-

Complete cell culture medium

-

Thymidine-¹³C₅ (sterile, cell culture grade)

-

Phosphate-buffered saline (PBS), sterile

-

DNA extraction kit

-

Enzymatic DNA hydrolysis reagents (e.g., Nuclease P1, Alkaline Phosphatase)

-

LC-MS/MS system (Triple Quadrupole)

Procedure:

-

Cell Seeding: Plate cells at a desired density in multi-well plates or flasks to allow for logarithmic growth during the experiment.

-

Labeling Medium Preparation: Prepare a stock solution of Thymidine-¹³C₅ in sterile water or DMSO. On the day of the experiment, dilute the stock solution into pre-warmed complete culture medium to a final concentration typically in the low micromolar range (e.g., 1-20 µM). The optimal concentration should be determined empirically for each cell line.

-

Pulse Labeling:

-

Aspirate the existing culture medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the prepared labeling medium to the cells.

-

-

Incubation: Incubate the cells for a defined period. The incubation time can range from a short pulse (e.g., 4-8 hours) to a longer period (up to 72 hours), depending on the cell cycle length of the cell line and the experimental goals.

-

Cell Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells with ice-cold PBS to remove any unincorporated tracer.

-

Harvest the cells using standard methods (e.g., trypsinization for adherent cells).

-

-

DNA Extraction: Extract genomic DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions.

-

DNA Hydrolysis:

-

Quantify the extracted DNA.

-

Enzymatically hydrolyze 1-10 µg of purified DNA to its constituent deoxynucleosides. A common method involves a two-step digestion:

-

First, digest the DNA with Nuclease P1 in an appropriate buffer at 37-50°C.

-

Second, add Alkaline Phosphatase and incubate at 37°C to dephosphorylate the mononucleotides.

-

-

-

Sample Preparation for LC-MS/MS:

-

Following hydrolysis, centrifuge the sample to pellet the enzymes.

-

Transfer the supernatant containing the deoxynucleosides to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate the deoxynucleosides using a C18 reversed-phase column with a gradient elution.

-

Perform mass spectrometry analysis in positive ion mode with electrospray ionization (ESI) using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for both unlabeled thymidine (dT) and labeled thymidine (¹³C₅-dT).

-

Calculate the Fractional Synthesis Rate (FSR) or percentage of new DNA synthesis using the following formula: % New DNA Synthesis = [Peak Area (¹³C₅-dT) / (Peak Area (dT) + Peak Area (¹³C₅-dT))] x 100

-

Data Presentation

Quantitative data from cell proliferation assays using Thymidine-¹³C₅ can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Example of In Vitro Cell Proliferation Data for a Cancer Cell Line Treated with an Anti-Proliferative Compound

| Treatment Group | Concentration (µM) | % New DNA Synthesis (Mean ± SD) |

| Vehicle Control | 0 | 45.2 ± 3.1 |

| Compound X | 0.1 | 35.8 ± 2.5 |

| Compound X | 1 | 15.6 ± 1.8 |

| Compound X | 10 | 2.1 ± 0.5 |

Table 2: LC-MS/MS Parameters for Thymidine and Thymidine-¹³C₅ Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Unlabeled Thymidine (dT) | 243.1 | 127.1 | 15 |

| Thymidine-¹³C₅ (¹³C₅-dT) | 248.1 | 132.1 | 15 |

Note: The molecular weight of thymidine is 242.23 g/mol . The precursor ion for unlabeled thymidine is the protonated molecule [M+H]⁺. The most common fragmentation of thymidine is the cleavage of the glycosidic bond, resulting in the protonated thymine base ([B+H]⁺) at m/z 127.1 and the 2-deoxyribose sugar moiety at m/z 117.1. For Thymidine-¹³C₅, the five ¹³C atoms are on the thymine base, resulting in a protonated base fragment at m/z 132.1. The precursor ion for Thymidine-¹³C₅ is [M+5+H]⁺. Collision energies should be optimized for the specific instrument used.

Mandatory Visualization

References

Quantitative Analysis of DNA Synthesis Using Thymidine-¹³C₅,¹⁵N₂: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of DNA synthesis is a critical aspect of research in numerous fields, including oncology, immunology, and regenerative medicine, providing a direct assessment of cell proliferation.[1] Historically, methods such as [³H]-thymidine incorporation and 5-bromo-2'-deoxyuridine (BrdU) assays have been the standard for quantifying DNA synthesis.[2][3] However, these techniques present significant drawbacks, including the safety and disposal challenges associated with radioactive isotopes and the harsh DNA denaturation steps required for BrdU detection, which can compromise cell and tissue integrity.[1][4]

The advent of stable isotope-labeled nucleosides, such as Thymidine-¹³C₅,¹⁵N₂, coupled with advanced mass spectrometry techniques, offers a safer, non-toxic, and more robust alternative for tracking cell division.[2][5] This heavy-labeled thymidine is incorporated into newly synthesized DNA during the S-phase of the cell cycle via the nucleotide salvage pathway.[1] The significant mass shift provided by the five ¹³C atoms and two ¹⁵N atoms allows for highly sensitive and specific detection by mass spectrometry, enabling precise quantification of new DNA synthesis.[2][6] This approach is invaluable for assessing the efficacy of anti-proliferative drugs, monitoring disease progression, and understanding the dynamics of tissue growth and repair.[1]

Principle of the Method

The use of Thymidine-¹³C₅,¹⁵N₂ as a tracer for cell proliferation is based on the thymidine salvage pathway. Exogenously supplied thymidine is transported into the cell and is phosphorylated by thymidine kinase (TK) to thymidine monophosphate (TMP).[2] Subsequent phosphorylations yield thymidine triphosphate (TTP), which is then incorporated into newly synthesized DNA by DNA polymerase during the S-phase of the cell cycle.[1][2] By introducing Thymidine-¹³C₅,¹⁵N₂, the newly synthesized DNA becomes isotopically "heavy" and can be distinguished from pre-existing, unlabeled DNA.

Following a labeling period, genomic DNA is extracted and enzymatically hydrolyzed into its constituent deoxyribonucleosides.[1] The resulting mixture of natural (light) and heavy-isotope labeled deoxythymidine is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The distinct mass difference allows for their separate detection and quantification. The rate of DNA synthesis is then calculated as the fraction of labeled deoxythymidine relative to the total deoxythymidine pool.[1]

Key Applications

The quantitative analysis of DNA synthesis using Thymidine-¹³C₅,¹⁵N₂ has broad applications in various research areas:

-

Oncology: Assessing the proliferative rate of cancer cells in response to therapeutic agents.[6][7]

-

Immunology: Tracking the proliferation of immune cells during an immune response.[7]

-

Tissue Regeneration: Quantifying the rate of cell turnover and regeneration in different tissues.[7]

-

Toxicology: Evaluating the cytotoxic effects of compounds by measuring their impact on cell division.[6][7]

-

Developmental Biology: Tracking cell division and differentiation during embryonic development.[6]

-

Neuroscience: Studying neurogenesis.[7]

Data Presentation: Quantitative Insights

The use of Thymidine-¹³C₅,¹⁵N₂ allows for the precise measurement of various parameters related to DNA synthesis. The following tables summarize key quantitative data that can be obtained.

Table 1: In Vitro Labeled Thymidine Incorporation [5]

| Parameter | Typical Value Range | Analytical Method | Notes |

| Labeling Concentration | 10-50 µM | - | Optimal concentration should be determined empirically for each cell line.[7] |

| Incubation Time | 24-48 hours | - | Should allow for at least one cell cycle.[7] |

| % Labeled Thymidine | 0-100% | LC-MS/MS | Directly proportional to the fraction of cells that have undergone DNA synthesis during the labeling period. |

| Mass Shift (Δm/z) | +7 Da | Mass Spectrometry | Enables clear differentiation of labeled from unlabeled thymidine.[6] |

Table 2: In Vivo Cell Proliferation Data [2]

| Parameter | Measurement | Analytical Method | Application |

| Proliferation Index | Quantified from MIMS images of tissue sections | Multi-isotope Imaging Mass Spectrometry (MIMS) | Spatially resolved quantification of cell proliferation within tissues. |

| Fractional Synthesis Rate (FSR) | Calculated from the ratio of labeled to unlabeled thymidine in DNA | LC-MS/MS | Determines the percentage of new DNA synthesized over a specific time period. |

| Cell Turnover Rate | Derived from FSR and kinetic modeling | LC-MS/MS and Mathematical Modeling | Provides insights into the dynamics of cell populations in various tissues. |

Experimental Protocols

Protocol 1: In Vitro Labeling of Adherent Mammalian Cells

This protocol describes the labeling of adherent mammalian cells in culture to measure DNA synthesis.[1]

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Thymidine-¹³C₅,¹⁵N₂

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

6-well cell culture plates

-

Cell counting device (e.g., hemocytometer)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-60% confluency after 24 hours. Incubate under standard conditions (e.g., 37°C, 5% CO₂).[1]

-

Prepare Labeling Medium: Prepare a stock solution of Thymidine-¹³C₅,¹⁵N₂ in sterile water or DMSO. On the day of the experiment, dilute the stock solution into pre-warmed complete culture medium to a final concentration of 10-20 µM.[1]

-

Pulse Labeling: Aspirate the old medium from the cells and wash once with sterile PBS. Add the labeling medium to the cells and incubate for a period that allows for at least one cell cycle (e.g., 24-48 hours).[1][7]

-

Cell Harvesting: After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated labeled thymidine.[5][8] Harvest the cells using trypsinization.

Protocol 2: DNA Extraction and Enzymatic Hydrolysis

This protocol describes the extraction of genomic DNA and its subsequent enzymatic hydrolysis to individual deoxyribonucleosides for mass spectrometry analysis.[5]

Materials:

-

DNA extraction kit

-

Nuclease P1

-

Alkaline Phosphatase

-

Ammonium acetate buffer (pH 5.3)

-

Tris buffer (pH 8.0)

Procedure:

-

DNA Extraction: Extract genomic DNA from the harvested cells using a commercial DNA extraction kit according to the manufacturer's instructions.[8]

-

DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer or fluorometer.[5][8]

-

Enzymatic Hydrolysis: a. Resuspend approximately 10-20 µg of DNA in ammonium acetate buffer.[5] b. Add Nuclease P1 and incubate at 50°C for 2 hours to digest the DNA into 5'-mononucleotides.[5] c. Adjust the pH to approximately 8.0 with Tris buffer.[5] d. Add Alkaline Phosphatase and incubate at 37°C for 2 hours to dephosphorylate the mononucleotides into deoxyribonucleosides.[5] e. Terminate the reaction by heating at 95°C for 5 minutes.[5]

-

Sample Preparation: Centrifuge the sample to pellet any undigested material. The supernatant containing the deoxyribonucleosides is now ready for LC-MS/MS analysis.[5]

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of Thymidine-¹³C₅,¹⁵N₂ incorporation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with a positive electrospray ionization (ESI) source[1]

Procedure:

-

Chromatographic Separation: Separate the deoxyribonucleosides using a C18 reverse-phase column. A typical gradient might be:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 0% to 50% B over 10 minutes.[1]

-

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify both unlabeled thymidine and Thymidine-¹³C₅,¹⁵N₂.[7][9] Monitor specific precursor-to-product ion transitions for both analytes.

-

Data Analysis: a. Integrate the peak areas for both unlabeled thymidine and Thymidine-¹³C₅,¹⁵N₂.[9] b. Calculate the percentage of labeled thymidine using the following formula:[6] % Labeled Thymidine = [Peak Area (Labeled Thymidine) / (Peak Area (Labeled Thymidine) + Peak Area (Unlabeled Thymidine))] x 100

Visualizations

Caption: Thymidine Salvage Pathway for Labeled Thymidine.

Caption: General Workflow for DNA Synthesis Rate Quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Utilizing Thymidine-¹³C₅,¹⁵N₂ as an Internal Standard for Accurate Quantification by Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of nucleosides, such as thymidine, is critical in a multitude of research areas including oncology, toxicology, and the development of antiviral therapies. Thymidine is a key precursor for DNA synthesis, and its levels can be indicative of cell proliferation, DNA damage, and the efficacy of therapeutic agents. Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the accurate and precise quantification of small molecules in complex biological matrices.[1] This is largely due to its ability to correct for variations in sample preparation and instrument response.[1]

Thymidine-¹³C₅,¹⁵N₂, a stable isotope-labeled analogue of thymidine, serves as an ideal internal standard for these applications.[1] Its non-radioactive and non-toxic nature makes it a safe and effective tool for a wide range of in vitro and in vivo studies, including those in human subjects. This document provides detailed application notes and protocols for the use of Thymidine-¹³C₅,¹⁵N₂ as an internal standard for the accurate quantification of thymidine in various biological matrices and for studying DNA repair mechanisms.

Principle of Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample at the beginning of the analytical workflow. This labeled compound, in this case Thymidine-¹³C₅,¹⁵N₂, is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (five ¹³C atoms and two ¹⁵N atoms).

During sample preparation (e.g., extraction, cleanup) and LC-MS/MS analysis, any loss of analyte will be accompanied by a proportional loss of the internal standard. Because the mass spectrometer can differentiate between the light (endogenous) and heavy (labeled) forms of the analyte, the ratio of their signals is used for quantification. This ratio remains constant regardless of sample loss, thus correcting for variations and leading to highly accurate and precise results.

The core of this methodology is the thymidine salvage pathway, where exogenously supplied thymidine is transported into the cell and phosphorylated to eventually be incorporated into newly synthesized DNA.

Figure 1: Thymidine Salvage Pathway.

Quantitative Data Summary

The use of Thymidine-¹³C₅,¹⁵N₂ as an internal standard allows for the development of robust and reliable LC-MS/MS methods for the quantification of thymidine in various biological matrices. Below are tables summarizing typical method validation parameters.

Table 1: LC-MS/MS Method Validation for Thymidine Quantification in Human Plasma

| Parameter | Result |

|---|---|

| Linearity Range | 10 - 10,000 ng/mL |

| Correlation Coefficient (r) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | ≤ 6.6% |

| Inter-day Precision (%CV) | ≤ 6.6% |

| Intra-day Accuracy (%RE) | Within ± 4.3% |

| Inter-day Accuracy (%RE) | Within ± 4.3% |

Data adapted from a validated method for thymidine in human plasma.[2]

Table 2: LC-MS/MS Method Validation for Thymidine Quantification in Human Urine

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 µg/mL |

| Intra-day Precision (%CV) | ≤ 11.5% |

| Inter-day Precision (%CV) | ≤ 11.5% |

| Intra-day Accuracy (%RE) | Within ± 5.4% |

| Inter-day Accuracy (%RE) | Within ± 5.4% |

Data adapted from a validated method for thymidine in human urine.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the quantification of thymidine in various biological matrices and for its use in DNA repair studies.

References

Application Notes and Protocols for Thymidine-¹³C₅ Analysis in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with Thymidine-¹³C₅ is a powerful and safe alternative to radioactive isotopes for quantifying cellular proliferation and DNA synthesis.[1][2] This method involves introducing a "heavy" version of thymidine, a nucleoside specifically incorporated into DNA during the S-phase of the cell cycle, into mammalian cells.[3] The subsequent analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise and sensitive quantification of the labeled thymidine within the genomic DNA.[2][3] This provides a direct measure of DNA replication and, by extension, cell proliferation rates.[4] The use of Thymidine-¹³C₅, which contains five ¹³C atoms, results in a significant mass shift, enabling accurate detection by mass spectrometry.[1] This technique is invaluable for assessing the efficacy of anti-proliferative drugs, understanding cell cycle kinetics, and monitoring the dynamics of tissue growth and repair.[2][5]

Principle of the Method

Exogenously supplied Thymidine-¹³C₅ is transported into mammalian cells and enters the thymidine salvage pathway.[1] Within the cell, it is sequentially phosphorylated by thymidine kinase (TK) to form labeled thymidine monophosphate (TMP), diphosphate (TDP), and triphosphate (TTP).[2] The labeled TTP is then incorporated into newly synthesized DNA strands by DNA polymerase during the S-phase of the cell cycle.[2] Following a labeling period, genomic DNA is extracted and enzymatically hydrolyzed into its constituent deoxyribonucleosides.[2] The resulting mixture of unlabeled ("light") and ¹³C-labeled ("heavy") thymidine is then analyzed by LC-MS/MS.[2] The distinct mass difference allows for their separate detection and quantification. The rate of new DNA synthesis is calculated from the ratio of labeled to unlabeled thymidine.[2]

Signaling Pathway: Thymidine Salvage Pathway

Caption: Simplified diagram of the Thymidine Salvage Pathway.

Experimental Workflow

Caption: General workflow for Thymidine-¹³C₅ analysis.

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Labeling with Thymidine-¹³C₅

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Thymidine-¹³C₅ stock solution (10 mM in sterile, nuclease-free water or DMSO, stored at -20°C)[1]

-

Sterile phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will allow for logarithmic growth during the experiment, typically aiming for 50-60% confluency after 24 hours.[2][5]

-

Prepare Labeling Medium: On the day of the experiment, thaw the Thymidine-¹³C₅ stock solution.[1] Dilute the stock solution into pre-warmed complete culture medium to a final concentration of 1-50 µM.[1] The optimal concentration should be determined empirically for each cell line to ensure sufficient labeling without cytotoxicity.[1][5]

-

Labeling: Aspirate the existing medium from the cells and wash once with sterile PBS.[2] Add the prepared labeling medium to the cells.[2] Include control wells with unlabeled medium.

-

Incubation: Incubate the cells for a desired period, which can range from a few hours to one or more cell cycles (e.g., 6-72 hours), depending on the cell doubling time and experimental goals.[1][5]

-

Cell Harvesting: At the end of the incubation period, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.[5] Proceed immediately to cell harvesting for DNA extraction. For adherent cells, this can be done by trypsinization or by using a cell scraper.[1]

Protocol 2: Genomic DNA Extraction

Materials:

-

Cell lysis buffer

-

Commercial DNA extraction kit (e.g., silica membrane or magnetic bead-based)

-

Nuclease-free water

-

Spectrophotometer (e.g., NanoDrop)

Procedure:

-

Cell Lysis: Lyse the harvested cells according to the manufacturer's protocol of the chosen DNA extraction kit.[1]

-

Homogenization: Homogenize the lysate by passing it through a fine-gauge needle or using a homogenizer to shear high molecular weight DNA.[1]

-

DNA Purification: Proceed with the DNA purification steps as outlined in the kit's protocol.[1] This typically involves binding the DNA to a silica membrane or magnetic beads, washing away contaminants, and eluting the pure DNA.[1]

-

Elution: Elute the DNA in nuclease-free water.[1]

-

Quantification and Purity Assessment: Quantify the DNA concentration and assess its purity using a spectrophotometer. The A260/A280 ratio should be approximately 1.8.[1]

Protocol 3: Enzymatic Hydrolysis of DNA to Deoxyribonucleosides

Materials:

-

Purified genomic DNA (10-20 µg)

-

Enzyme cocktail:

-

Ammonium acetate buffer (pH ~5.3)[3]

-

Tris buffer (pH ~8.0)[3]

-

Heating block or water bath

Procedure:

-

Resuspend approximately 10-20 µg of DNA in ammonium acetate buffer.[3]

-

Add Nuclease P1 and incubate at 50°C for 2 hours to digest the DNA into 5'-mononucleotides.[3]

-

Adjust the pH to approximately 8.0 with Tris buffer.[3]

-

Add Alkaline Phosphatase and incubate at 37°C for 2 hours to dephosphorylate the mononucleotides into deoxyribonucleosides.[3]

-

Terminate the reaction by heating at 95°C for 5 minutes.[3]

-

Centrifuge the sample to pellet any undigested material. The supernatant containing the deoxyribonucleosides is ready for sample cleanup or direct LC-MS/MS analysis.[3][4]

Note: One-step DNA hydrolysis kits are also commercially available and can simplify this process.[7]

Protocol 4: Sample Cleanup using Solid-Phase Extraction (SPE)

For some complex biological samples, a cleanup step may be necessary to remove interfering substances.

Materials:

-